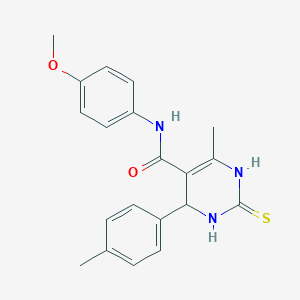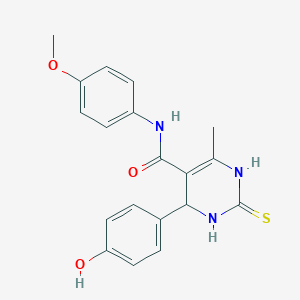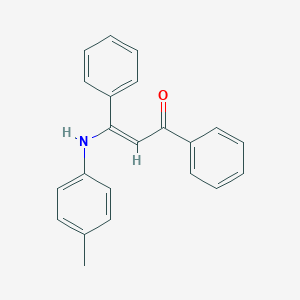![molecular formula C18H13ClN4O3S B243153 6-(4-chlorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243153.png)
6-(4-chlorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-chlorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that belongs to the class of pyrazolopyrimidine derivatives. This compound has been widely studied for its potential applications in the field of medicinal chemistry.
作用机制
The mechanism of action of 6-(4-chlorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one is not fully understood. However, it has been reported to act as a selective inhibitor of the enzyme phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases the levels of cGMP, which in turn leads to vasodilation and increased blood flow.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(4-chlorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and reduces the production of pro-inflammatory cytokines. In vivo studies have shown that it improves cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of 6-(4-chlorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one is its high potency and selectivity as a PDE5 inhibitor. This makes it a valuable tool for studying the role of cGMP signaling in various physiological and pathological processes. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 6-(4-chlorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one. One area of interest is its potential as a therapeutic agent for the treatment of Alzheimer's disease. Further studies are needed to elucidate the mechanism of action and to optimize the pharmacokinetics and pharmacodynamics of this compound. Another area of interest is its potential as a chemotherapeutic agent for the treatment of cancer. Future studies should focus on identifying the molecular targets of this compound and optimizing its efficacy and safety in preclinical models. Additionally, there is potential for the development of novel PDE5 inhibitors based on the structure of 6-(4-chlorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one.
合成方法
The synthesis of 6-(4-chlorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one has been reported in the literature. The most commonly used method involves the reaction of 4-chlorobenzaldehyde with 3-methylsulfonyl-1-phenyl-1H-pyrazol-5-amine in the presence of a base, followed by cyclization with guanidine carbonate. The yield of this method is reported to be high, and the purity of the product can be achieved through recrystallization.
科学研究应用
6-(4-chlorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral activities. It has also been shown to have potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease.
属性
分子式 |
C18H13ClN4O3S |
|---|---|
分子量 |
400.8 g/mol |
IUPAC 名称 |
6-(4-chlorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H13ClN4O3S/c1-27(25,26)18-14-16(23(22-18)13-5-3-2-4-6-13)20-15(21-17(14)24)11-7-9-12(19)10-8-11/h2-10,22H,1H3 |
InChI 键 |
DGFIBWRAYMCYFI-UHFFFAOYSA-N |
手性 SMILES |
CS(=O)(=O)C1=C2C(=NC(=NC2=O)C3=CC=C(C=C3)Cl)N(N1)C4=CC=CC=C4 |
SMILES |
CS(=O)(=O)C1=C2C(=NC(=NC2=O)C3=CC=C(C=C3)Cl)N(N1)C4=CC=CC=C4 |
规范 SMILES |
CS(=O)(=O)C1=C2C(=NC(=NC2=O)C3=CC=C(C=C3)Cl)N(N1)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Amino-4-(3,4-dimethoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B243077.png)
![6-Amino-4-(2,3-dichlorophenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B243078.png)

![dimethyl 2-{1-[(2,4-dichlorophenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B243081.png)


![4-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B243089.png)

![4-[4-(dimethylamino)phenyl]-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B243092.png)
![3-[4-(isopentyloxy)-3-methoxyphenyl]-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B243099.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B243101.png)

![1-[(2-{[4-(Hexyloxy)benzoyl]oxy}-1-naphthyl)methyl]-2-naphthyl 4-(hexyloxy)benzoate](/img/structure/B243105.png)